N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(cyanomethyl)-1-methylpyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-2-7(6-11)8(12)10-4-3-9/h2,5-6H,4H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBNGJSUSLNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide typically involves the reaction of 1-methylpyrrole-3-carboxylic acid with cyanomethylating agents under specific conditions. One common method involves the use of cyanomethyl halides in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the pyrrole ring and carboxamide group. Common oxidizing agents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (m-CPBA) can yield oxo derivatives. The cyanomethyl group (CH₂CN) may also participate in oxidation, though specific products depend on reaction conditions. For example:
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Pyrrole ring oxidation : Generates oxo-pyrrole derivatives through electrophilic attack on the aromatic system.
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Carboxamide oxidation : May lead to formation of imides or amide oxides under strong oxidizing conditions.
Reduction Reactions
Reduction targets the nitrile (CN) group and the carboxamide. Key pathways include:
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Nitrile reduction : Using LiAlH₄ or catalytic hydrogenation (H₂/Pd) converts the cyanomethyl group to a primary amine (CH₂NH₂).
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Amide reduction : Strong reducing agents like borane tetrahydrofuran (BH₃·THF) can reduce the carboxamide (CONH₂) to an amine (CH₂NH₂).
Substitution Reactions
The nitrile group (CN) and carboxamide (CONH₂) are prone to nucleophilic substitution. Common reagents include:
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Amines/thiols : React with the nitrile group to form iminonitriles or thioamides.
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Alkylating agents : May substitute the carboxamide’s amine proton, though steric hindrance from the pyrrole ring can limit reactivity.
Cyclization Reactions
The carboxamide group enables cyclization under activating conditions:
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Intramolecular cyclization : Activation with coupling reagents (e.g., DCC/HOBt) can lead to lactam formation, particularly if the molecule adopts a conformation favoring ring closure .
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Radical-mediated cyclization : Nitrogen-centered radicals (NCRs) derived from the compound may cyclize to form heterocycles (e.g., pyrrolidines) via β-scission or 1,5-HAT mechanisms .
Radical-Mediated Functionalization
The compound’s reactivity in radical chemistry includes:
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Nitrile β-scission : Iminyl radicals formed from the nitrile group undergo β-scission to yield alkenes or ketones .
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Intermolecular addition : NCRs can add to π-systems (e.g., alkenes) via hydrogen atom transfer (HAT), enabling functionalization without prefunctionalization .
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Cyclization via NCRs : Radicals generated from the compound may cyclize to form nitrogen-containing heterocycles (e.g., pyrrolidines) under conditions involving tributyltin radicals .
Electrophilic Substitution
The pyrrole ring’s aromaticity permits electrophilic substitution, particularly at positions adjacent to electron-donating groups:
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Arylation : Reactions with arylating agents (e.g., 4-chlorophenylhydrazine) under basic conditions (e.g., NaOH/KOH) yield arylated pyrrole derivatives .
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Regioselectivity : Substitution occurs preferentially at the 2- or 5-position of the pyrrole ring, influenced by steric and electronic factors .
Mechanistic Insights
The compound’s reactivity is governed by:
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Pyrrole ring stability : The aromatic system allows for electrophilic substitution but resists radical addition.
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Functional group interplay : The cyanomethyl and carboxamide groups enable diverse transformations (e.g., reduction, substitution).
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Radical pathways : NCRs facilitate cyclization and functionalization without requiring preactivated substrates .
This compound serves as a versatile scaffold for synthesizing bioactive molecules, with applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry Applications
N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide has been studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of cysteine proteases, which are crucial in various diseases, including viral infections and cancer. For instance, studies on related compounds have shown that they can effectively inhibit the nsP2 cysteine protease of chikungunya virus, demonstrating significant antiviral activity with low IC50 values . This suggests that this compound could be explored further for similar inhibitory properties.
Antiviral Activity
The compound's structure allows for modifications that enhance its antiviral properties. The introduction of cyanomethyl groups has been associated with increased reactivity towards viral proteases, making it a candidate for developing antiviral drugs targeting RNA viruses .
Organic Synthesis Applications
This compound can serve as a versatile building block in organic synthesis due to its functional groups that allow for further chemical transformations.
Synthesis of N-Heterocycles
The compound can be utilized in the synthesis of various N-heterocycles through cyclization reactions. For example, similar pyrrole derivatives have been successfully employed in the formation of complex structures via acylative cyclization methods, yielding diverse pyrrole derivatives with potential biological activities .
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethyl group may play a crucial role in these interactions by forming hydrogen bonds or participating in other non-covalent interactions. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Compound 4x (N-((3s,5s,7s)-Adamantan-1-yl)-1-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxamide)
- Structure : Features a bulky adamantane group and 4-chlorophenyl substituent.
- Physical Properties : Melting point = 163–165°C; molecular weight = ~369 g/mol.
- Spectral Data : Distinct ¹H NMR signals (e.g., δ 7.43 ppm for aromatic protons) and ¹³C NMR peaks (e.g., δ 165.2 ppm for the carbonyl group) .
Compound 4y (1-(4-Chlorophenyl)-2-methyl-N-phenyl-1H-pyrrole-3-carboxamide)
- Structure : Phenyl group replaces adamantane.
- Physical Properties : Lower melting point (152–154°C) due to reduced steric hindrance.
N-(3-Phenyl-2-propynoyl)-1-phenyl-1H-pyrrole-3-carboxamide (Compound 6)
Heterocyclic Analogs: Pyrazole vs. Pyrrole Derivatives
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Structure : Pyrazole core with trifluoromethyl and chlorophenyl groups.
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances stability and alters bioavailability.
- Comparison : Pyrrole derivatives (e.g., the target compound) may exhibit different π-π stacking interactions and hydrogen-bonding capacities compared to pyrazoles, affecting target binding .
Functional and Pharmacological Comparisons
Bis-Amido-Linked Pyrrolyl Pyridines
- Structure : Pyrrole-3-carboxamide linked to pyridine via bis-amido bonds.
- Comparison: The target compound’s cyanomethyl group may reduce metabolic stability compared to bis-amido structures but could improve membrane permeability.
Biological Activity
N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and findings from scientific literature.
The synthesis of this compound typically involves the reaction of 1-methylpyrrole-3-carboxylic acid with cyanomethylating agents. A common method includes using cyanomethyl halides in the presence of a base, conducted in organic solvents such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation: Converts to oxo derivatives.
- Reduction: The nitrile group can be reduced to primary amines.
- Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Biological Activity
This compound has been investigated for its interactions with biomolecules, particularly its potential therapeutic properties. Initial studies suggest it may modulate enzyme activity through binding interactions. The cyanomethyl group plays a crucial role in these interactions, potentially forming hydrogen bonds and participating in non-covalent interactions with target proteins.
The mechanism of action involves binding to specific molecular targets, which may include enzymes or receptors. This binding can modulate their activity, leading to various biological effects. For instance, the compound's structure allows it to interact with cysteine proteases, which are critical in many biological processes .
Research Findings
Recent studies have highlighted the biological significance of this compound:
- Antiviral Activity: In vitro assays demonstrated that related compounds exhibit significant antiviral activity against alphavirus nsP2 cysteine proteases. For example, an analog showed an IC50 of 60 nM and an EC50 of 40 nM in viral replication assays .
- Therapeutic Potential: The compound has been explored as a precursor for drug development due to its ability to inhibit key enzymes involved in viral replication and other diseases .
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral Activity | IC50 = 60 nM | |
| Enzyme Inhibition | Modulation of cysteine proteases | |
| Potential Therapeutic Use | Precursor for drug development |
Case Studies
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of this compound derivatives against Chikungunya virus (CHIKV). The derivatives exhibited selective inhibition of the nsP2 protease, highlighting their potential as antiviral agents. The study utilized human fibroblast MRC5 cells to assess viral replication post-inoculation, confirming significant antiviral activity .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with nicotinic acetylcholine receptors (nAChRs). The findings indicated that the compound could influence receptor activity through specific binding interactions, suggesting potential applications in neuromodulation therapies .
Q & A
Q. What are the standard synthetic routes for N-(Cyanomethyl)-1-methylpyrrole-3-carboxamide, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via carboxamide coupling reactions. A general procedure involves reacting a cyanomethylamine derivative with a pre-functionalized pyrrole carboxylic acid (or its activated ester) in the presence of coupling agents like EDCI or HOBt. For example, analogous compounds (e.g., CB2 receptor antagonists) were synthesized by reacting amines with carboxylic acids under reflux in dichloromethane, followed by purification via flash chromatography (petroleum ether/EtOAc mixtures) . Optimization includes:
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Answer: Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the cyanomethyl group (~δ 4.0–4.5 ppm for -CH2CN) and pyrrole protons (δ 6.0–7.0 ppm). Carbonyl carbons (C=O) appear at ~δ 160–170 ppm .
- IR Spectroscopy : Confirm C≡N stretching (~2250 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for exact mass matching) .
Q. How can analytical methods detect impurities or tautomeric forms in this compound?
Answer:
- HPLC-PDA/MS : High-resolution chromatography separates tautomers or impurities. Use C18 columns with acetonitrile/water gradients .
- NMR Dynamics : Variable-temperature NMR identifies tautomeric equilibria (e.g., pyrazole/pyrrole tautomerism) by observing peak splitting or coalescence .
Advanced Research Questions
Q. How can this compound be evaluated for pharmacological activity (e.g., receptor binding)?
Answer:
- In vitro assays : Use radioligand displacement studies (e.g., CB2 receptor binding with [³H]CP-55,940). Measure IC50 values via competitive binding curves .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) into receptor crystal structures (e.g., CB2 PDB: 5ZTY) to predict binding modes and affinity .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrrole carboxamide derivatives?
Answer:
- Pharmacophore fusion : Integrate bioactive motifs (e.g., fluorinated groups, heterocycles) into the pyrrole scaffold to enhance target interaction. For example, adding a cyanomethyl group improves metabolic stability .
- Substituent scanning : Systematically vary substituents on the pyrrole ring and amide nitrogen, then correlate changes with bioactivity data .
Q. How should researchers address contradictions in synthetic yields or physicochemical data across studies?
Answer:
- Reaction parameter audit : Compare solvents, catalysts, and temperatures. For instance, yields drop if reactions proceed at ambient temperature instead of controlled reflux .
- Analytical validation : Replicate NMR and HPLC conditions from literature to identify methodological discrepancies (e.g., deuterated solvent effects on chemical shifts) .
Q. Can NMR spectroscopy elucidate hydrogen-bonding interactions critical to this compound’s bioactivity?
Answer: Yes. ¹H NMR titration : Monitor NH proton shifts upon adding a hydrogen-bond acceptor (e.g., DMSO). NOESY/ROESY : Detect spatial proximity between amide protons and receptor-binding residues .
Q. What computational approaches predict the metabolic stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
